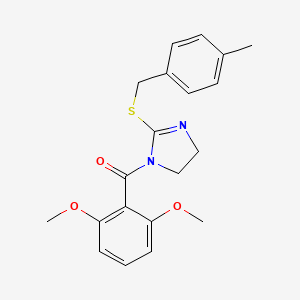

(2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Beschreibung

The compound “(2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” features a 4,5-dihydroimidazole core (a partially saturated imidazole ring) substituted at the 2-position with a (4-methylbenzyl)thio group and linked via a methanone bridge to a 2,6-dimethoxyphenyl aromatic system. The dihydroimidazole moiety introduces conformational flexibility compared to fully aromatic imidazoles, while the thioether and dimethoxy groups influence electronic and steric properties.

Eigenschaften

IUPAC Name |

(2,6-dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-7-9-15(10-8-14)13-26-20-21-11-12-22(20)19(23)18-16(24-2)5-4-6-17(18)25-3/h4-10H,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKICQWRCQIHSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

The compound (2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a derivative of imidazole, a well-known heterocyclic compound recognized for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,6-dimethoxyphenyl derivatives with thioether and imidazole precursors. The process generally includes:

- Reagents : 2,6-dimethoxyphenyl compound, 4-methylbenzylthio derivative, and imidazole.

- Methodology : The reaction is often conducted under controlled temperature and solvent conditions to optimize yield and purity.

2.1 Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 19 | S. aureus |

| Compound C | 21 | B. subtilis |

Note: Values are indicative and derived from comparative studies on related imidazole compounds .

2.2 Anti-inflammatory Effects

Imidazole derivatives have also been evaluated for their anti-inflammatory properties. The compound's structure allows it to interact with various biological targets involved in inflammatory pathways.

Case Study : A study evaluated the anti-inflammatory effects of similar imidazole compounds in animal models, showing a reduction in inflammatory markers and improvement in symptoms associated with inflammatory diseases .

2.3 Cardiovascular Effects

Some studies have focused on the cardiovascular implications of imidazole derivatives, particularly their interaction with imidazoline binding sites (IBS). These interactions can influence blood pressure regulation and heart rate.

Findings : Compounds with high affinity for IBS demonstrated a significant reduction in mean arterial pressure (MAP) in hypertensive rat models, suggesting potential use as antihypertensive agents .

The biological activity of this compound can be attributed to its ability to modulate various receptor systems:

- Imidazoline Receptors : Binding to IBS can lead to vasodilation and decreased blood pressure.

- Adrenergic Receptors : Interaction with alpha-adrenergic receptors may contribute to its cardiovascular effects.

4. Conclusion

The compound This compound exhibits promising biological activities that warrant further investigation. Its potential applications in antimicrobial therapy, anti-inflammatory treatments, and cardiovascular regulation highlight its significance in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and structurally related imidazole derivatives:

Key Comparisons

Core Flexibility vs. Rigidity

- The 4,5-dihydroimidazole core in the target compound introduces partial saturation, enhancing conformational adaptability compared to fully aromatic imidazoles (e.g., –4). This flexibility may improve binding to dynamic protein pockets but reduce planarity-dependent π-π stacking interactions .

Substituent Electronic Effects

- The thioether group in the target compound increases lipophilicity compared to oxygen-based analogues (e.g., ethers or esters in ). This could enhance membrane permeability but reduce solubility in aqueous media.

- The 2,6-dimethoxyphenyl group provides strong electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in or fluorine in ). Such differences may influence redox stability or interactions with charged residues in biological targets .

Synthetic Methodologies

- The target compound’s thioether linkage likely requires specialized coupling reagents (e.g., TDAE, as in ), whereas halogenated or oxygen-linked imidazoles (–4) employ condensations with aldehydes or bisulfite adducts .

Biological Implications Unlike nitroimidazoles (), which are known for antimicrobial and antiparasitic activity via nitro group reduction, the target compound’s thioether and methoxy groups suggest divergent mechanisms, possibly targeting antioxidant enzymes or kinase pathways. Compared to halogenated imidazoles (), the absence of halogens may reduce toxicity risks but limit halogen-bonding interactions in target binding .

Research Findings and Data Tables

Physicochemical Properties (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.